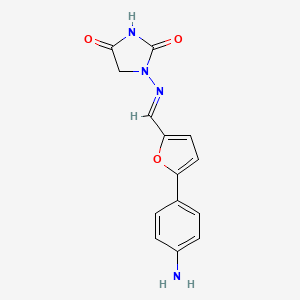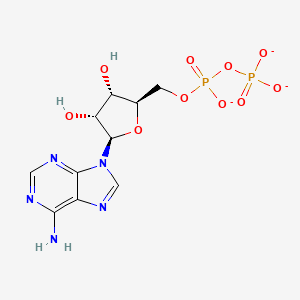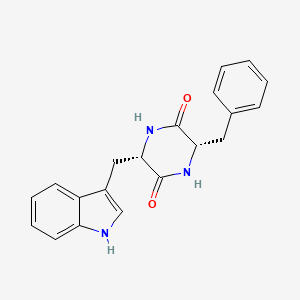
Aminodantrolene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Treatment of Malignant Hyperthermia
Malignant Hyperthermia (MH) is a life-threatening genetic sensitivity of skeletal muscles to volatile anaesthetics and depolarizing neuromuscular blocking drugs occurring during or after anaesthesia . Aminodantrolene is used as a therapeutic treatment for MH . After its introduction, the mortality of MH decreased from 80% in the 1960s to < 10% today .
Inhibition of Excitation-Contraction Coupling in Skeletal Muscle
It was discovered that Aminodantrolene depresses the intrinsic mechanisms of excitation–contraction coupling in skeletal muscle . This property makes it useful in conditions where muscle relaxation is beneficial.
Treatment of Neuroleptic Malignant Syndrome
Aminodantrolene is also used in the management of neuroleptic malignant syndrome . This is a life-threatening neurological disorder most often caused by an adverse reaction to neuroleptic or antipsychotic drugs.
Management of Spasticity
Aminodantrolene has been found to be effective in the management of spasticity . Spasticity is a condition in which certain muscles are continuously contracted, causing stiffness or tightness of the muscles, interfering with normal movement and speech.
Treatment of Ecstasy Intoxication
Ecstasy intoxication is another condition where Aminodantrolene has found its use . Ecstasy, also known as MDMA, is a synthetic drug that alters mood and perception.
Neuroprotection in Neurointensive Care Unit (NICU)
Aminodantrolene has potential applications for patients in the NICU . It acts as a potential neuroprotective agent by inhibiting intracellular calcium release from the sarco-endoplasmic reticulum .
Treatment of Heat Stroke
Heat stroke, a condition caused by your body overheating, usually as a result of prolonged exposure to or physical exertion in high temperatures, can also be treated with Aminodantrolene .
Management of Serotonin Syndrome
Serotonin syndrome, a group of symptoms that may occur with the use of certain serotonergic medications or drugs, is another condition where Aminodantrolene can be used .
Propiedades
IUPAC Name |
1-[(E)-[5-(4-aminophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c15-10-3-1-9(2-4-10)12-6-5-11(21-12)7-16-18-8-13(19)17-14(18)20/h1-7H,8,15H2,(H,17,19,20)/b16-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUTWFLSENWVIM-FRKPEAEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163423 | |
| Record name | Aminodantrolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminodantrolene | |
CAS RN |
14663-28-6 | |
| Record name | Aminodantrolene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminodantrolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINODANTROLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R97QNA0E19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic pathway of dantrolene, and how is aminodantrolene involved?
A1: Dantrolene is primarily metabolized through two pathways in the liver:
- Hepatic MFO System: Dantrolene undergoes hydroxylation by the hepatic mixed-function oxidase (MFO) system, resulting in the formation of hydroxydantrolene. This metabolite is subsequently conjugated with glucuronic acid or sulfate for excretion. [, ]
- Nitroreductase Pathway: Dantrolene is also metabolized by nitroreductase, leading to the formation of aminodantrolene. [, ] This pathway involves intermediates that can undergo glucuronide and mercapturic acid conjugation, with the latter serving as a detoxification mechanism for electrophilic metabolites. [, ]
Q2: How does aminodantrolene impact the hepatic MFO system, and what is the significance of this interaction?
A2: Aminodantrolene demonstrates inhibitory effects on the hepatic MFO system. [, ] This inhibition can potentially influence the metabolism of other drugs metabolized by this system, leading to drug interactions. Interestingly, acetylation of aminodantrolene negates its inhibitory effects on the hepatic MFO system. [, ] This suggests that the acetylation status of aminodantrolene could play a role in modulating its pharmacological and toxicological properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one](/img/structure/B1240652.png)








![1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea](/img/structure/B1240666.png)
